N1-(2-methoxyphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide
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Overview
Description
N1-(2-methoxyphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide is a synthetic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features an oxalamide core, which is a functional group known for its versatility in chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-methoxyphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide typically involves the reaction of 2-methoxyaniline with oxalyl chloride to form an intermediate, which is then reacted with 1-methylpiperidine. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
N1-(2-methoxyphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N1-(2-methoxyphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N1-(2-methoxyphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxalamide group can form hydrogen bonds with amino acid residues in proteins, potentially altering their function. The piperidine ring may enhance the compound’s ability to cross cell membranes, increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
- N1-(2-methoxyphenyl)-N2-(methyl)oxalamide
- N1-(2-methoxyphenyl)-N2-(ethyl)oxalamide
- N1-(2-methoxyphenyl)-N2-(propyl)oxalamide
Uniqueness
N1-(2-methoxyphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide is unique due to the presence of the 1-methylpiperidine moiety, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
N'-(2-methoxyphenyl)-N-[(1-methylpiperidin-4-yl)methyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-19-9-7-12(8-10-19)11-17-15(20)16(21)18-13-5-3-4-6-14(13)22-2/h3-6,12H,7-11H2,1-2H3,(H,17,20)(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTHUZFPIAQQCD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNC(=O)C(=O)NC2=CC=CC=C2OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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